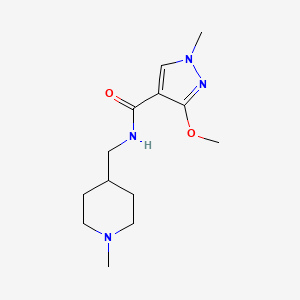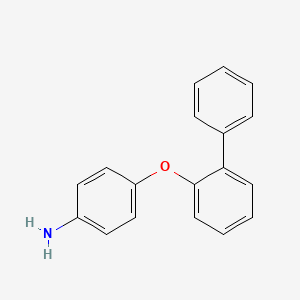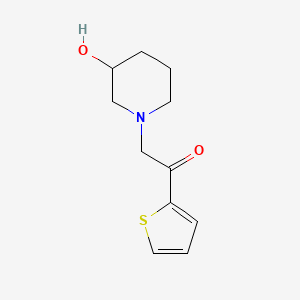
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPE is a derivative of piperidine and is commonly used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone. One area of interest is the development of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone-based drug delivery systems, which could improve the efficacy and specificity of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone involves the reaction of 3-hydroxypiperidine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. One of the most promising applications of 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone is its use as a potential anti-cancer agent. 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, making it a promising candidate for further development as an anti-cancer drug.
Propiedades
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9-3-1-5-12(7-9)8-10(14)11-4-2-6-15-11/h2,4,6,9,13H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXOMUFXPRDTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
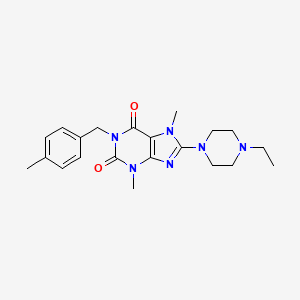
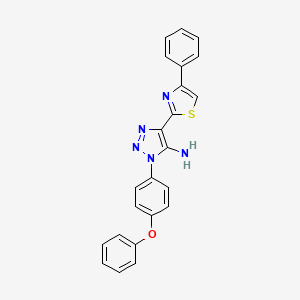

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)
